(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
Description
Crystallographic and Stereochemical Properties
The molecular structure of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride exhibits well-defined stereochemical characteristics that significantly influence its physical and chemical properties. The base compound, (S)-1-(4-Fluoro-3-methylphenyl)ethanamine, possesses a molecular formula of C₉H₁₂FN with a molecular weight of 153.20 grams per mole. When combined with hydrochloric acid to form the hydrochloride salt, the complete formula becomes C₉H₁₂FN·HCl, resulting in a molecular weight of 189.658 grams per mole.
The stereochemical configuration of this compound is defined by the (S)-absolute configuration at the chiral carbon center attached to the amine group. This specific stereochemistry is crucial for the compound's biological activity and chemical behavior. The presence of the fluorine substituent at the 4-position and the methyl group at the 3-position of the phenyl ring creates a unique electronic environment that influences the overall molecular geometry and reactivity patterns.
Crystallographic studies of related fluorinated phenylethylamine compounds have demonstrated that the presence of fluorine substituents significantly affects the molecular packing and intermolecular interactions within the crystal lattice. The fluorine atom's high electronegativity and small size contribute to unique dipole-dipole interactions and potential hydrogen bonding networks, particularly in the hydrochloride salt form.
Table 1: Fundamental Molecular Properties
The three-dimensional conformational analysis reveals that the compound adopts preferred conformations that minimize steric interactions between the substituents while optimizing electronic stabilization. The fluorine substituent's position relative to the amine-bearing carbon creates specific spatial arrangements that are critical for understanding the compound's reactivity and interaction patterns.
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Differentiation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (1S)-1-(4-fluoro-3-methylphenyl)ethanamine, which precisely defines both the structural arrangement and stereochemical configuration. This nomenclature system clearly distinguishes the compound from its enantiomeric counterpart and provides unambiguous identification of the molecular structure.
The compound exists as part of a stereoisomeric pair, with the (R)-enantiomer representing the mirror image configuration. Database records indicate that both enantiomers have been synthesized and characterized, with distinct entries for each stereoisomer. The (S)-form discussed in this analysis possesses specific optical rotation properties and exhibits unique three-dimensional spatial arrangements that differentiate it from the (R)-enantiomer.
Alternative naming conventions include 1-(4-fluoro-3-methylphenyl)ethanamine when stereochemistry is not specified, and various synonyms such as 4-ethylsulfanyl-1-fluoro-2-methylbenzene when describing related structural analogues. The systematic naming approach ensures precise identification and prevents confusion with structurally similar compounds.
Table 2: Nomenclature and Structural Identifiers
| Identifier Type | Value |
|---|---|
| IUPAC Name | (1S)-1-(4-fluoro-3-methylphenyl)ethanamine |
| InChI | InChI=1S/C9H12FN/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7H,11H2,1-2H3 |
| InChI Key | JBEYNOQDGHMKQW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(C)N)F |
The structural differentiation between enantiomers becomes particularly important when considering the compound's potential applications and biological activities. The specific (S)-configuration represents a defined three-dimensional arrangement that cannot be superimposed on its (R)-counterpart, leading to potentially different biological and chemical properties.
Comparative Analysis of Enantiomeric and Racemic Forms
The comparative analysis of enantiomeric and racemic forms of 1-(4-fluoro-3-methylphenyl)ethanamine reveals significant differences in crystallization behavior, physical properties, and potential applications. Research in racemic crystallography has demonstrated that enantiomeric pairs often exhibit distinct crystallization patterns when compared to their individual stereoisomers.
Studies on related chiral compounds have shown that racemic crystals frequently display enhanced stability and different packing arrangements compared to enantiopure forms. The racemic mixture of (R)- and (S)-1-(4-fluoro-3-methylphenyl)ethanamine would theoretically crystallize in centrosymmetric space groups, where equal proportions of both enantiomers create unique intermolecular interactions. These racemic crystals often demonstrate higher degrees of order and may diffract to higher resolution than crystals of individual enantiomers.
The individual (S)-enantiomer exhibits specific optical activity and rotates plane-polarized light in a characteristic direction, while the racemic mixture would be optically inactive due to the equal presence of both rotational forms. This optical behavior serves as a critical distinguishing feature between the pure enantiomer and racemic compositions.
Synthetic considerations also differ significantly between enantiomeric and racemic approaches. The preparation of enantiopure (S)-1-(4-fluoro-3-methylphenyl)ethanamine requires either asymmetric synthesis techniques or resolution of racemic mixtures, while racemic forms can be obtained through conventional synthetic methods without stereochemical control.
Table 3: Comparative Properties of Enantiomeric vs Racemic Forms
| Property | (S)-Enantiomer | Racemic Mixture |
|---|---|---|
| Optical Activity | Dextrorotatory or Levorotatory | Optically Inactive |
| Crystal Symmetry | Chiral Space Groups | Centrosymmetric Space Groups |
| Synthesis Complexity | Requires Asymmetric Methods | Conventional Synthesis |
| Crystallization Behavior | Individual Packing | Enhanced Stability |
The thermodynamic stability differences between enantiomeric and racemic forms influence storage conditions and handling procedures. Racemic crystals often exhibit lower solubility and higher melting points due to more efficient molecular packing arrangements, while individual enantiomers may show different thermal behavior and dissolution characteristics.
Hydrogen Bonding Networks in Hydrochloride Salts
The formation of hydrochloride salts creates extensive hydrogen bonding networks that significantly influence the compound's physical properties and stability characteristics. In this compound, the protonated amine group forms strong ionic hydrogen bonds with the chloride anion, creating well-defined structural arrangements.
Research on ionic hydrogen bonds has demonstrated that these interactions possess bond strengths ranging from 5 to 35 kilocalories per mole, representing up to one-third the strength of covalent bonds. The specific geometry of the hydrogen bonding in phenylethylamine hydrochlorides involves the protonated nitrogen atom as the hydrogen bond donor and the chloride ion as the acceptor, creating linear or near-linear hydrogen bonding arrangements.
The presence of the fluorine substituent in the 4-position of the phenyl ring introduces additional complexity to the hydrogen bonding network. Fluorine atoms can participate in weak hydrogen bonding interactions, particularly with hydrogen atoms on adjacent molecules, creating secondary stabilization networks that complement the primary ammonium-chloride interactions.
Nuclear magnetic resonance spectroscopy studies of similar amine hydrochlorides have revealed characteristic spectral changes associated with hydrogen bonding formation. The protonation of the amine leads to significant downfield shifts of the nitrogen-bound hydrogen signals and broadening effects due to rapid exchange processes. These spectroscopic changes provide direct evidence of the hydrogen bonding networks' formation and stability.
Table 4: Hydrogen Bonding Characteristics in Hydrochloride Salts
| Interaction Type | Bond Strength (kcal/mol) | Geometric Parameters |
|---|---|---|
| N⁺-H···Cl⁻ Primary | 15-25 | Linear arrangement |
| C-H···F Secondary | 2-5 | Weak directional |
| C-H···Cl⁻ Secondary | 3-8 | Variable geometry |
The three-dimensional network structure created by these hydrogen bonding interactions contributes to the enhanced stability and altered solubility characteristics of the hydrochloride salt compared to the free base. The ionic nature of the primary hydrogen bonds ensures strong intermolecular attractions that facilitate crystallization and improve handling properties.
Temperature-dependent studies of hydrogen bonding networks in similar compounds have shown that these interactions remain stable across typical storage and handling temperature ranges. The bond strengths are sufficient to maintain structural integrity while allowing for dissolution in polar solvents when required for chemical processes.
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEFSEOLAJTAQO-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662532 | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1213181-44-2 | |
| Record name | (1S)-1-(4-Fluoro-3-methylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of Corresponding Ketone Precursors
The most common method for synthesizing this compound involves the reduction of the corresponding ketone, (S)-1-(4-Fluoro-3-methylphenyl)ethanone. Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) at 0–5°C is typically employed to achieve high enantiomeric purity (>95% ee). The reaction proceeds via nucleophilic attack on the carbonyl group, followed by protonation to yield the amine intermediate. Subsequent treatment with hydrochloric acid in ethanol affords the hydrochloride salt.
Key Reaction Parameters:
Catalytic Asymmetric Hydrogenation
Industrial-scale production often utilizes catalytic asymmetric hydrogenation of the α,β-unsaturated ketone precursor. A chiral ruthenium catalyst (e.g., Ru(BINAP)) enables enantioselective reduction under hydrogen pressure (50–100 bar) at 60–80°C. This method achieves >99% ee and scales efficiently, with yields exceeding 85% after salt formation.
Optimization Considerations:
-
Catalyst Loading: 0.5–1.0 mol%
-
Hydrogen Pressure: 50–100 bar
-
Post-Reaction Processing: Filtration through Celite®, acidification with HCl gas, and lyophilization.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
For laboratories without access to chiral catalysts, resolution of racemic 1-(4-Fluoro-3-methylphenyl)ethanamine using L-tartaric acid in methanol/water mixtures provides the (S)-enantiomer. The diastereomeric salt precipitates selectively, with a reported optical purity of 92–95% after two recrystallizations.
Typical Conditions:
| Parameter | Value |
|---|---|
| Resolving Agent | L-(+)-Tartaric Acid |
| Solvent | Methanol/H2O (3:1) |
| Recrystallizations | 2–3 cycles |
| Yield | 35–40% |
Industrial-Scale Production
Continuous Flow Hydrogenation
Recent advancements employ continuous flow reactors paired with immobilized chiral catalysts (e.g., Ru-Mandyphos/SiO2). This system operates at 100 bar H2 and 70°C, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ with 99.5% ee. The hydrochloride salt is precipitated in-line using HCl-saturated ethanol, enabling end-to-end automation.
Advantages Over Batch Processing:
-
50% reduction in catalyst usage
-
Consistent particle size distribution (D90 < 50 µm)
Physicochemical Properties Impacting Synthesis
Data from commercial suppliers () inform solvent selection and purification:
| Property | Value |
|---|---|
| Molecular Weight | 189.66 g/mol |
| Solubility (25°C) | 32 mg/mL in ethanol |
| Storage Stability | 24 months at 2–8°C |
| pKa (amine) | 9.8 ± 0.2 |
These parameters dictate the use of ethanol/water mixtures for recrystallization and the avoidance of prolonged exposure to temperatures >40°C during drying.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Identifiers :
- CAS No.: 1213299-63-8
- IUPAC Name : (1S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride
- Synonyms: (S)-4-Fluoro-3-methyl-α-methylbenzylamine hydrochloride, BD245330 .
Comparison with Structural Analogues
The compound’s structural analogues vary in substituent groups, stereochemistry, and physicochemical properties. Below is a detailed comparison based on substituent modifications, molecular data, and research findings.
Substituent Variations on the Aromatic Ring
Substituents on the phenyl ring significantly influence molecular weight, polarity, and biological interactions.
Key Findings :
Stereochemical Variations
Enantiomeric pairs exhibit distinct biological activities due to chiral recognition in biological systems.
Notes:
Trifluoromethyl and Sulfonyl Derivatives
Bulky electron-withdrawing groups like trifluoromethyl (CF₃) or sulfonyl (SO₂) alter electronic properties and metabolic stability.
Implications :
- Sulfonyl : Increases solubility and introduces strong dipole moments, influencing binding kinetics .
Biological Activity
(S)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride, also known as a chiral amine compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, therapeutic implications, and comparative studies with similar compounds.
- Chemical Formula : C10H12ClF
- Molecular Weight : Approximately 189.66 g/mol
- Chirality : The compound exists as a single enantiomer, which significantly influences its biological activity compared to its enantiomer (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride.
This compound interacts with various molecular targets, including neurotransmitter receptors. Its mechanism may involve:
- Agonist/Antagonist Activity : The compound has been studied for its role as an agonist or antagonist at serotonin and norepinephrine transporters, which are crucial for mood regulation and neurological function.
- Signal Transduction Modulation : It influences cellular signaling pathways that may lead to therapeutic effects in conditions such as depression and anxiety disorders .
Neurotransmitter Modulation
Research indicates that this compound can significantly affect neurotransmitter systems:
- Serotonin Levels : It may enhance serotonin levels in the brain, contributing to improved mood and reduced anxiety.
- Norepinephrine Interaction : The compound's interaction with norepinephrine transporters suggests potential benefits for treating mood disorders .
Antimicrobial Properties
Initial studies have shown that this compound exhibits antimicrobial activity against various pathogens:
- Bacterial Inhibition : this compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones. For example:
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (mg/mL) | Observations |
|---|---|---|
| E. coli | 0.0048 | Significant inhibition observed |
| S. aureus | 0.0195 | Complete death within 8 hours |
| B. mycoides | 0.0098 | Moderate activity |
| C. albicans | 0.039 | Effective antifungal properties |
Case Study 1: Neuropharmacological Effects
A study conducted on animal models indicated that administration of this compound led to increased locomotor activity and reduced anxiety-like behaviors in comparison to control groups. This suggests potential applications in treating anxiety disorders.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated the efficacy of this compound against resistant strains of bacteria, showing promise as a novel antimicrobial agent. The results highlighted its potential role in developing new treatments for bacterial infections that are currently difficult to treat due to antibiotic resistance .
Comparative Analysis with Similar Compounds
This compound can be compared with its enantiomer and other related compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| (R)-1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride | Different receptor affinity | Opposite chirality |
| 4-Fluoro-3-methylbenzaldehyde | Precursor in synthesis | Lacks amine functionality |
| 2-Fluoro-3-methylphenyl ethanamine | Investigated for similar properties | Structural variation affects activity |
Q & A
Q. Basic
- NMR : ¹H NMR (DMSO-d6) shows characteristic signals: δ 1.35 (d, J = 6.5 Hz, CH3), δ 3.15 (q, J = 6.5 Hz, CH-NH2), and aromatic protons at δ 7.2–7.5 .
- IR : N-H stretches at 3300–3400 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
- X-ray crystallography : SHELXL refinement confirms absolute configuration (Flack parameter < 0.1) and hydrogen-bonding patterns in the crystal lattice .
What strategies optimize enantiomeric excess during asymmetric synthesis?
Q. Advanced
- Kinetic resolution : Use of Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted (ee > 98%) .
- Chiral auxiliaries : (S)-Proline-derived catalysts in reductive amination achieve 90–95% ee .
- Chromatographic separation : Simulated moving bed (SMB) chromatography with Chiralcel OD columns resolves racemates at preparative scales .
How does the hydrochloride salt form affect the compound’s solubility and stability?
Basic
The hydrochloride salt increases aqueous solubility (e.g., 50 mg/mL in water vs. 5 mg/mL for the free base) due to ionic interactions. Stability studies (40°C/75% RH for 6 months) show <2% degradation by HPLC, whereas the free base degrades by 15% under the same conditions . Hygroscopicity is mitigated by storage in desiccators with silica gel .
What experimental approaches are used to analyze its interaction with neurotransmitter receptors?
Q. Advanced
- Radioligand binding assays : Competition studies with [³H]ketanserin (5-HT2A) and [³H]spiperone (D2) quantify IC50 values (e.g., IC50 = 120 nM for 5-HT2A) .
- Functional assays : Calcium flux assays in HEK293 cells expressing Gαq-coupled receptors measure agonism/antagonism (EC50 = 250 nM) .
- Molecular dynamics simulations : AMBER force fields predict binding modes and residence times (e.g., 500 ns trajectories) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
